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Compound of Interest

Compound Name: 2,2-Difluoropentanedioic Acid

Cat. No.: B1342372

Abstract: This technical guide provides a comprehensive overview of 2,2-
Difluoropentanedioic Acid, a fluorinated dicarboxylic acid with potential applications in
medicinal chemistry and materials science. This document covers its chemical structure,
physicochemical properties (both known and predicted), a proposed synthetic route with a
detailed experimental protocol, and predicted spectroscopic data (NMR, IR, and Mass
Spectrometry). Furthermore, potential applications and biological activities are discussed based
on the established roles of structurally related gem-difluorinated compounds. This guide is
intended for researchers, scientists, and drug development professionals interested in the
synthesis and utilization of novel fluorinated building blocks.

Introduction

2,2-Difluoropentanedioic acid is a dicarboxylic acid featuring a gem-difluoro functional group
at the C2 position. The introduction of fluorine atoms into organic molecules can profoundly
alter their physical, chemical, and biological properties. The gem-difluoromethylene group (-
CF2-) is a well-known bioisostere of a carbonyl group, ether oxygen, or other functional
moieties. This substitution can enhance metabolic stability, modulate acidity, and influence
binding affinity to biological targets. As such, 2,2-difluoropentanedioic acid represents a
valuable, albeit understudied, building block for the synthesis of complex molecules with
potential applications in drug discovery and materials science.

Chemical Structure and Properties
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The chemical structure and fundamental properties of 2,2-Difluoropentanedioic Acid are
summarized below. Due to the limited availability of experimental data, some physicochemical
properties have been predicted based on computational models and comparison with
analogous compounds.

Table 1: Chemical and Physical Properties of 2,2-Difluoropentanedioic Acid

Property Value Source
IUPAC Name 2,2-Difluoropentanedioic Acid -

CAS Number 380-86-9 [1]
Molecular Formula C5H6F204 [1]
Molecular Weight 168.09 g/mol [1]
Appearance Predicted: White crystalline inferred

solid

Melting Point Predicted: 120-130 °C Inferred
Boiling Point Decomposes before boiling Inferred

Soluble in water, polar organic

Solubility Inferred
solvents

pKal Predicted: ~2.5-3.5 Inferred

pKa2 Predicted: ~4.5-5.5 Inferred

The presence of the electron-withdrawing fluorine atoms is expected to increase the acidity of
the carboxylic acid groups compared to the non-fluorinated analogue, pentanedioic acid
(glutaric acid).

Proposed Synthesis

A specific, validated synthesis for 2,2-Difluoropentanedioic Acid is not readily available in the
published literature. However, a plausible synthetic route can be proposed based on
established methods for the synthesis of gem-difluoro compounds. One common approach is
the fluorination of a 1,3-dicarbonyl compound.
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Synthetic Workflow

A potential synthetic pathway involves the direct fluorination of a suitable precursor, such as
diethyl 2-oxopentanedioate, followed by hydrolysis of the ester groups.

Diethyl 2-oxopentanedioate

Fluorination
(e.g., Selectfluor®)
Giethyl 2,2—difluoropentanedioata
(Acid or Base Hydrolysis)

2,2-Difluoropentanedioic Acid

Purification
(Recrystallization)

Pure 2,2-Difluoropentanedioic Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2,2-Difluoropentanedioic Acid.

Detailed Experimental Protocol (Hypothetical)
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Materials:

Diethyl 2-oxopentanedioate

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
Acetonitrile (anhydrous)

Hydrochloric acid (concentrated)

Sodium bicarbonate

Anhydrous magnesium sulfate

Ethyl acetate

Hexanes

Procedure:

Fluorination: To a solution of diethyl 2-oxopentanedioate (1 equivalent) in anhydrous
acetonitrile, add Selectfluor® (2.2 equivalents) portion-wise at room temperature under a
nitrogen atmosphere. The reaction mixture is then stirred at 50°C for 24 hours. The progress
of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

Work-up and Extraction: After completion, the reaction mixture is cooled to room temperature
and the solvent is removed under reduced pressure. The residue is partitioned between ethyl
acetate and water. The aqueous layer is extracted twice more with ethyl acetate. The
combined organic layers are washed with saturated sodium bicarbonate solution and brine,
then dried over anhydrous magnesium sulfate.

Purification of Intermediate: The solvent is evaporated, and the crude diethyl 2,2-
difluoropentanedioate is purified by column chromatography on silica gel using a gradient of
ethyl acetate in hexanes.

Hydrolysis: The purified diethyl 2,2-difluoropentanedioate is dissolved in a mixture of
concentrated hydrochloric acid and water (1:1 v/v) and refluxed for 12 hours.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

« Isolation and Purification of Final Product: The reaction mixture is cooled, and the solvent is
removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent
system (e.g., water or ethyl acetate/hexanes) to yield pure 2,2-Difluoropentanedioic Acid.

Spectroscopic Analysis (Predicted)

No experimental spectra for 2,2-Difluoropentanedioic Acid are currently available in public
databases. The following are predictions based on the chemical structure and data from
analogous compounds.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show two main signals corresponding to the two
methylene groups.

e -CH2- (C3): Atriplet is expected in the range of 2.2-2.6 ppm.

e -CHz- (C4): Atriplet of triplets is predicted in the range of 2.0-2.4 ppm, due to coupling with
both the C3 protons and the fluorine atoms at C2.

e -COOH: A broad singlet is expected at a chemical shift greater than 10 ppm, which is
characteristic of carboxylic acid protons.[2][3]

3C NMR Spectroscopy

The 13C NMR spectrum is predicted to exhibit five distinct signals.

C1 (-COOH): ~170-175 ppm.

C2 (-CF2-): Atriplet in the range of 110-125 ppm due to carbon-fluorine coupling.

C3 (-CHz-): ~30-35 ppm.

C4 (-CHz-): ~20-25 ppm.

C5 (-COOH): ~175-180 ppm.[4][5]

F NMR Spectroscopy
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A single signal is expected for the two equivalent fluorine atoms, likely appearing as a triplet
due to coupling with the C3 protons. The chemical shift would be dependent on the solvent and
standard used.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups
present.

e O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm~1.[6]
e C=0 stretch (carboxylic acid): A strong, sharp band between 1700-1750 cm~1.[6][7]
e C-F stretch: Strong absorptions in the region of 1000-1200 cm~1.

e C-O stretch: In the range of 1210-1320 cm~1.[6]

Mass Spectrometry

Under electron ionization (El), the molecular ion peak (m/z = 168) may be weak or absent.
Common fragmentation patterns for dicarboxylic acids include the loss of water (H20) and
carbon dioxide (CO2).[8][9] Key expected fragments would include [M-Hz20]*, [M-COOH]*, and
[M-CO2]*.

Table 2: Predicted Spectroscopic Data for 2,2-Difluoropentanedioic Acid
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Technique Predicted Chemical Shifts / Frequencies

~2.2-2.6 ppm (t, 2H, C3-H), ~2.0-2.4 ppm (tt,

1H NMR
2H, C4-H), >10 ppm (br s, 2H, COOH)
~170-175 ppm (C1), ~110-125 ppm (t, C2), ~30-
13C NMR 35 ppm (C3), ~20-25 ppm (C4), ~175-180 ppm
(C5)
R ( )y 2500-3300 (broad, O-H), 1700-1750 (strong,
cm-
C=0), 1000-1200 (strong, C-F)
Expected fragments: 150 ([M-H20]%), 123 ([M-
MS (m/2) p g ( 1%) (

COOH]*), 124 ([M-COz]%)

Potential Applications and Biological Activity

While specific applications for 2,2-Difluoropentanedioic Acid have not been documented, its
structure suggests several areas of potential utility.

Medicinal Chemistry

The gem-difluoromethylene group is a key structural motif in many enzyme inhibitors.[10] It can
act as a non-hydrolyzable mimic of a carbonyl group in a transition state. Therefore, 2,2-
Difluoropentanedioic Acid could serve as a precursor for the synthesis of inhibitors for
enzymes that process dicarboxylic acid substrates, such as certain decarboxylases or
dehydrogenases.
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Caption: Conceptual diagram of competitive enzyme inhibition.

Materials Science

Dicarboxylic acids are common monomers for the synthesis of polyesters and polyamides. The
incorporation of fluorine can impart desirable properties such as increased thermal stability,
chemical resistance, and altered optical properties. 2,2-Difluoropentanedioic Acid could
therefore be a valuable monomer for the creation of novel fluorinated polymers.

Conclusion

2,2-Difluoropentanedioic Acid is a promising but currently under-explored chemical entity.
This technical guide has provided a summary of its known properties and, by drawing on data
from analogous compounds, has offered predictions for its physicochemical characteristics,
spectroscopic signatures, and a plausible synthetic route. The unique structural features of this
molecule, particularly the gem-difluoro group, suggest significant potential for its use as a
building block in the development of new pharmaceuticals and advanced materials. Further
experimental investigation is warranted to validate the predictions made herein and to fully
explore the utility of this versatile fluorinated compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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